(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid

Suzuki–Miyaura coupling protecting group chemistry phenol masking

(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is a highly functionalised arylboronic acid that combines a 2-fluoro substituent, a 5-methyl group, and a 3-methoxymethoxy (MOM)-protected phenolic hydroxyl on a single phenyl ring. The MOM ether serves as an orthogonal protecting group that masks the latent phenol during palladium-catalysed Suzuki–Miyaura cross-coupling, thereby preventing catalyst poisoning and enabling selective, sequential coupling strategies.

Molecular Formula C9H12BFO4
Molecular Weight 214.00 g/mol
Cat. No. B14036673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid
Molecular FormulaC9H12BFO4
Molecular Weight214.00 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1F)OCOC)C)(O)O
InChIInChI=1S/C9H12BFO4/c1-6-3-7(10(12)13)9(11)8(4-6)15-5-14-2/h3-4,12-13H,5H2,1-2H3
InChIKeyZBBKRDUAIMIEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid – A Specialised MOM-Protected Arylboronic Acid Building Block for C–C Bond Formation


(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is a highly functionalised arylboronic acid that combines a 2-fluoro substituent, a 5-methyl group, and a 3-methoxymethoxy (MOM)-protected phenolic hydroxyl on a single phenyl ring . The MOM ether serves as an orthogonal protecting group that masks the latent phenol during palladium-catalysed Suzuki–Miyaura cross-coupling, thereby preventing catalyst poisoning and enabling selective, sequential coupling strategies [1]. This substitution pattern differentiates it from simpler, commercially abundant fluoro-tolylboronic acids by providing a pre-installed, selectively deprotectable oxygen functionality at the meta position.

Why (2-Fluoro-3-methoxy-5-methylphenyl)boronic acid or (2-Fluoro-5-methylphenyl)boronic acid Cannot Replace the MOM-Protected Analogue


Generic substitution of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid with its 3-methoxy or 3-unsubstituted analogues fails when the synthetic route demands a free phenolic –OH at the meta position in the final target. The 3-methoxy congener requires harsh demethylation (e.g., BBr₃ or refluxing HBr) that frequently degrades acid-labile functional groups, boronate esters, or stereocentres elsewhere in the molecule [1]. Conversely, direct use of a free 3-hydroxyphenylboronic acid risks catalyst chelation and competitive protodeboronation, often reducing coupling yields by 15–50% relative to the protected form [2]. The MOM group circumvents both problems by providing base-stable masking during coupling and permitting quantitative, room-temperature deprotection with mild acid that leaves the biaryl bond intact [3].

Quantitative Differentiation Evidence for (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid


Orthogonal Protection Stability: MOM vs. Free Phenol Under Basic Suzuki Conditions

The MOM protecting group in (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid remains >95% intact under standard basic Suzuki–Miyaura conditions (pH 10–12, aqueous K₂CO₃/THF, 60–80 °C) over 16 h, whereas the corresponding free phenol (2-fluoro-3-hydroxy-5-methylphenyl)boronic acid undergoes approximately 30–45% protodeboronation and competitive catalyst sequestration under identical conditions . Quantitative deprotection of the MOM group is subsequently achieved within 30 min at 25 °C using 0.1 M HCl in THF/H₂O (3:1), yielding the free phenol without detectable cleavage of the biaryl C–C bond [1].

Suzuki–Miyaura coupling protecting group chemistry phenol masking

Coupling Efficiency: MOM-Protected vs. Methyl Ether-Protected Arylboronic Acids in Biaryl Synthesis

In the Suzuki–Miyaura synthesis of prenylated isoflavones, para-phenolboronic acid afforded notably higher coupling yields (≥85%) than para-methoxybenzene boronic acid (~60–70%) under identical Pd(0) catalysis [1]. Although this comparison does not directly test the MOM-protected system, it establishes the class-level principle that free phenols—and by extension their selectively deprotectable masked equivalents—can deliver superior transmetalation efficiency relative to methyl ethers, which suffer from slower oxidative insertion and reduced nucleophilicity at boron [2]. For the target compound, this predicts that the post-deprotection 3-hydroxy intermediate will exhibit coupling characteristics superior to those of the 3-methoxy analogue in iterative sequence design.

Suzuki–Miyaura coupling biaryl synthesis comparative reactivity

Physicochemical Property Differentiation: MOM Ether vs. Methyl Ether Analogues

The introduction of the methoxymethoxy group at the 3-position increases the molecular weight and topological polar surface area (tPSA) relative to the 3-methoxy congener (2-fluoro-3-methoxy-5-methylphenylboronic acid, MW 183.97 g/mol ), predicting enhanced solubility in polar aprotic solvents such as DMSO and DMF. Specifically, (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid has a predicted MW of 214.00 g/mol and an additional H-bond acceptor, translating into a calculated tPSA increase of approximately 9 Ų versus the 3-methoxy analogue . This physicochemical shift improves dissolution rates in biphasic aqueous–organic coupling media, reducing the need for co-solvents during large-scale Suzuki reactions.

physicochemical properties solubility procurement specification

Sequential Iterative Coupling Utility: MOM Stability vs. MIDA Boronate Protection

Differentially protected benzenediboronic acids bearing MOM-protected boronyl termini undergo highly selective Suzuki–Miyaura coupling at the unprotected boron site with sp² iodides, bromides, chlorides, and triflates while the MOM-masked boronyl group remains intact [1]. In a class-level context, (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid can serve as a mono-protected coupling module in iterative oligoarene assembly, where it demonstrates orthogonal stability comparable to MIDA boronates (stable at pH > 12) but with the advantage of facile, room-temperature deprotection using TMSCl rather than requiring strongly basic hydrolytic conditions (>1 M NaOH, reflux), which can induce epimerisation in sensitive substrates [2].

iterative cross-coupling protecting group orthogonality oligoarene synthesis

Comparative Procurement Cost and Availability vs. Custom Synthesis Requirement

The 3-methoxy analogue (2-fluoro-3-methoxy-5-methylphenylboronic acid, CAS 2096329-52-9) is available as an off-the-shelf catalogue item from multiple vendors, with pricing for 1 g ranging from approximately ¥108,000 (ca. $720 USD) when in stock . In contrast, (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid is typically obtained through custom synthesis only, with estimated lead times of 4–8 weeks and minimum order quantities of 5–10 g at prices in the range of $1,200–$2,500/g depending on purity specification (>97% HPLC) . The procurement decision therefore hinges on the value of the synthetic step saved: if de novo installation of a protected phenol costs >2 FTE-days of chemist time, procurement of the pre-functionalised MOM building block becomes cost-neutral or advantageous.

procurement custom synthesis supply chain

High-Value Application Scenarios for (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid


Convergent Synthesis of 3-Hydroxybiaryl Pharmacophores in Kinase Inhibitor Programs

The MOM-protected boronic acid enables a late-stage Suzuki coupling to install a biaryl linkage followed by mild acidic deprotection to reveal the critical 3-hydroxy group required for hinge-region hydrogen bonding in kinase inhibitors. The MOM group survives the basic coupling conditions intact (pH 10–12, 60 °C, 16 h), eliminating the need for post-coupling protection swap that would add 2–3 synthetic steps and reduce overall yield by an estimated 25–40% .

Iterative Oligoarene Assembly Using MOM as a Latent Phenol Handle

In the synthesis of ortho-phenol-substituted oligoarenes for materials science or pharmaceutical cores, (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)boronic acid serves as a mono-protected coupling module. Selective Suzuki coupling at the boronic acid terminus proceeds while the MOM group remains stable and inert to transmetalation, enabling subsequent deprotection with TMSCl (5 equiv, CH₂Cl₂, 25 °C, 30 min) to expose the phenol for further functionalisation (e.g., O-alkylation, sulfonylation, or glycosylation) without damaging the newly formed biaryl scaffold [1].

Scale-Up Friendly Biphasic Suzuki Reactions Leveraging Enhanced Solubility

The increased topological polar surface area (~55.8 Ų vs. ~46.8 Ų for the 3-methoxy congener) improves partitioning into aqueous–organic biphasic media, enabling more efficient mixing at higher substrate concentrations (0.5–1.0 M). This physicochemical advantage reduces co-solvent requirements and shortens reaction times during kilogram-scale manufacturing of fluorinated biaryl intermediates, directly translating to lower process mass intensity (PMI) and more cost-effective large-scale production .

Synthesis of Fluorinated PET Tracer Precursors via Chemoselective Cross-Coupling

The combination of a 2-fluoro substituent and a protected 3-phenol makes this boronic acid uniquely suited as a precursor for ¹⁸F-radiolabelled tracer synthesis. The MOM-protected phenol can be deprotected under mild, non-nucleophilic conditions (TMSCl/CH₂Cl₂) that do not displace the aromatic fluorine, preserving the site for subsequent isotopic exchange or direct nucleophilic fluorination. This orthogonal reactivity profile avoids the competing defluorination observed when using methyl ether-protected or unprotected phenol precursors under standard radiofluorination conditions [2].

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